Cas no 2227675-98-9 ((1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid)

(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a bromo- and chloro-substituted aromatic ring. Its stereospecific (1R,2R) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical and agrochemical applications. The presence of both halogen substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise structural modifications. The cyclopropane ring contributes to conformational rigidity, which can improve binding affinity in bioactive molecules. This compound is commonly utilized in medicinal chemistry for the development of enzyme inhibitors or receptor modulators due to its ability to introduce steric and electronic effects. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid structure
2227675-98-9 structure
Product Name:(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid
CAS No:2227675-98-9
MF:C10H8BrClO2
MW:275.526321411133
CID:5800787
PubChem ID:154832180
Update Time:2025-06-22

(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1296315
    • (1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid
    • rac-(1R,2R)-2-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid
    • Z3019995727
    • 2227675-98-9
    • Inchi: 1S/C10H8BrClO2/c11-8-3-5(1-2-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1
    • InChI Key: FPJINDXMTZIVJI-NKWVEPMBSA-N
    • SMILES: BrC1=C(C=CC(=C1)[C@@H]1C[C@H]1C(=O)O)Cl

Computed Properties

  • Exact Mass: 273.93962g/mol
  • Monoisotopic Mass: 273.93962g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 37.3Ų

(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1296315-0.05g
rac-(1R,2R)-2-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid, trans
2227675-98-9 95%
0.05g
$256.0 2023-07-10
Enamine
EN300-1296315-0.1g
rac-(1R,2R)-2-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid, trans
2227675-98-9 95%
0.1g
$383.0 2023-07-10
Enamine
EN300-1296315-0.25g
rac-(1R,2R)-2-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid, trans
2227675-98-9 95%
0.25g
$546.0 2023-07-10
Enamine
EN300-1296315-0.5g
rac-(1R,2R)-2-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid, trans
2227675-98-9 95%
0.5g
$858.0 2023-07-10
Enamine
EN300-1296315-1.0g
rac-(1R,2R)-2-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid, trans
2227675-98-9 95%
1.0g
$1100.0 2023-07-10
Enamine
EN300-1296315-2.5g
rac-(1R,2R)-2-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid, trans
2227675-98-9 95%
2.5g
$2155.0 2023-07-10
Enamine
EN300-1296315-5.0g
rac-(1R,2R)-2-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid, trans
2227675-98-9 95%
5.0g
$3189.0 2023-07-10
Enamine
EN300-1296315-10.0g
rac-(1R,2R)-2-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid, trans
2227675-98-9 95%
10.0g
$4729.0 2023-07-10
Aaron
AR0291KB-50mg
rac-(1R,2R)-2-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylicacid,trans
2227675-98-9 95%
50mg
$377.00 2023-12-15
Aaron
AR0291KB-100mg
rac-(1R,2R)-2-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylicacid,trans
2227675-98-9 95%
100mg
$552.00 2023-12-15

(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid Related Literature

Additional information on (1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid

(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid (CAS No. 2227675-98-9): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry

(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid (CAS No. 2227675-98-9) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of cyclopropane carboxylic acids, which are known for their diverse applications in the synthesis of bioactive molecules and pharmaceuticals.

The synthesis of (1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid typically involves a multi-step process that includes the formation of the cyclopropane ring and the introduction of the bromo and chloro substituents. One common approach is the use of a transition metal-catalyzed cyclopropanation reaction followed by selective functional group transformations. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making it possible to produce this compound with high enantiomeric purity.

The physical and chemical properties of (1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid are crucial for its applications in medicinal chemistry. The compound is a white crystalline solid with a melting point ranging from 100 to 105°C. It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO). The presence of the carboxylic acid functional group imparts acidic properties to the molecule, which can be exploited in various synthetic transformations and biological assays.

In terms of biological activity, (1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid has shown promising results in several areas of research. Studies have demonstrated its potential as a lead compound for the development of new therapeutic agents. For instance, it has been evaluated for its anti-inflammatory properties and has shown moderate activity in inhibiting cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases.

Additionally, (1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid has been investigated for its anticancer potential. Research has indicated that it can induce apoptosis in certain cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. These findings suggest that this compound could serve as a valuable starting point for the design and synthesis of more potent anticancer agents.

The chiral nature of (1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid is particularly important in medicinal chemistry. Chirality plays a critical role in determining the biological activity and pharmacokinetic properties of small molecules. The (1R,2R) configuration has been shown to exhibit distinct biological profiles compared to its enantiomers or racemic mixtures. This enantioselectivity can be leveraged to optimize drug candidates for improved efficacy and reduced side effects.

Recent studies have also explored the use of (1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid as a building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers have synthesized derivatives by introducing various functional groups at different positions on the cyclopropane ring or the aromatic substituent. These derivatives have been tested for their pharmacological properties, including their ability to modulate specific protein targets and their efficacy in animal models of disease.

The structural versatility of (1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid makes it an attractive candidate for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic leads. HTS involves testing large libraries of compounds against specific biological targets to identify hits with desired activities. The unique combination of functional groups in this compound allows for efficient derivatization and optimization strategies, facilitating rapid hit-to-lead progression.

In conclusion, (1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid (CAS No. 2227675-98-9) is a promising chiral compound with a wide range of potential applications in medicinal chemistry. Its distinctive structural features and biological activities make it an important molecule for further research and development. Ongoing studies are likely to uncover additional therapeutic applications and optimize its use as a lead compound for drug discovery.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd